molecular formula C18H15ClFNO3 B2410386 (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 900273-26-9

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2410386
CAS No.: 900273-26-9
M. Wt: 347.77
InChI Key: NCMMASTUHGZBRF-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H15ClFNO3 and its molecular weight is 347.77. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO3/c1-21(2)9-12-15(22)7-6-10-17(23)16(24-18(10)12)8-11-13(19)4-3-5-14(11)20/h3-8,22H,9H2,1-2H3/b16-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMMASTUHGZBRF-PXNMLYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 7-dimethylaminomethyl-6-hydroxybenzofuran-3(2H)-one under acidic conditions. The reaction yields a product that can be purified through recrystallization or chromatography.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various benzofuran derivatives, including our compound of interest. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines such as K562 (human leukemia) and MCF-7 (breast cancer) cells.

Table 1: Cytotoxicity Data of Related Benzofuran Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 1K56215Apoptosis via ROS generation
Compound 2MCF-710Mitochondrial dysfunction
This compoundK562TBDTBD

Note: TBD = To Be Determined based on future experimental results.

The biological activity of this compound may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Key Signaling Pathways : Compounds in this class may inhibit pathways such as IL-6 signaling, which is crucial for cancer cell proliferation and survival.
  • Mitochondrial Dysfunction : Disruption of mitochondrial function has been observed, leading to the release of cytochrome c and subsequent activation of caspases involved in apoptosis.

Case Studies

A study conducted on a related compound demonstrated significant induction of apoptosis in K562 cells through increased levels of ROS and activation of caspases 3 and 7 after prolonged exposure. The study indicated that the structural modifications in benzofuran derivatives significantly influence their biological activities, suggesting that this compound may exhibit similar or enhanced effects due to its specific substituents.

Toxicological Profile

Preliminary toxicological assessments indicate that compounds in the benzofuran class can exhibit harmful effects depending on their structure. For example, acute toxicity studies suggest that certain derivatives may be harmful if ingested or if they come into contact with skin.

Table 2: Toxicological Data Summary

EndpointResult
Acute ToxicityH302 (harmful if swallowed)
Skin IrritationH315 (causes skin irritation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.